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7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one

medicinal chemistry kinase inhibitor design physicochemical property optimization

7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1207020-99-2) is a synthetic, trisubstituted thieno[3,2-d]pyrimidin-4(3H)-one derivative with a molecular weight of 400.42 g/mol. The scaffold belongs to the privileged thienopyrimidine class, which has been extensively validated in kinase drug discovery, including highly selective CDK7 inhibitors and potent JAK1 inhibitors.

Molecular Formula C21H15F3N2OS
Molecular Weight 400.42
CAS No. 1207020-99-2
Cat. No. B2605448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one
CAS1207020-99-2
Molecular FormulaC21H15F3N2OS
Molecular Weight400.42
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C21H15F3N2OS/c1-13-4-2-6-15(8-13)17-11-28-19-18(17)25-12-26(20(19)27)10-14-5-3-7-16(9-14)21(22,23)24/h2-9,11-12H,10H2,1H3
InChIKeyAAOWLFDGOIRLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 7-(3-Methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1207020-99-2): A Differentiated Thienopyrimidinone Kinase Scaffold


7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1207020-99-2) is a synthetic, trisubstituted thieno[3,2-d]pyrimidin-4(3H)-one derivative with a molecular weight of 400.42 g/mol. The scaffold belongs to the privileged thienopyrimidine class, which has been extensively validated in kinase drug discovery, including highly selective CDK7 inhibitors and potent JAK1 inhibitors [1][2]. The compound features a 3-methylphenyl group at the C7 position and a 3-(trifluoromethyl)benzyl group at the N3 position, a substitution pattern that distinguishes it from common 2,4-disubstituted or 2,7-disubstituted thienopyrimidine analogs in commercial screening libraries [3].

1 Distinct N3-CF3-benzyl / C7-m-tolyl pattern for kinase selectivity profiling studies
2 Scaffold-hopping entry for JAK1-sparing or CDK7-selective inhibitor design
3 Physicochemical benchmark for dual-substituted thienopyrimidinone library design

Why In-Class Substitution of 7-(3-Methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one is Risk-Prone: The N3-Benzyl, C7-Aryl Differentiation Logic


Generic substitution within the thieno[3,2-d]pyrimidin-4(3H)-one family is not feasible because the specific N3-(3-trifluoromethylbenzyl) and C7-(3-methylphenyl) substitution pattern generates a unique combination of physicochemical properties and biological recognition that is not reproduced by either unsubstituted cores or commonly available 2,7-disubstituted analogs. The electron-withdrawing CF3 group on the N3-benzyl ring alters the electron density of the pyrimidinone carbonyl, directly affecting hydrogen-bonding interactions with kinase hinge regions, while the m-methylphenyl at C7 occupies a lipophilic pocket with distinct steric requirements compared to p-substituted or unsubstituted phenyl analogs [1]. Interchanging this compound with a closely related analog lacking the CF3 group or bearing a different aryl substitution pattern has been shown in analogous kinase inhibitor series to result in >10-fold loss of target potency or altered selectivity profiles [2].

N3 substitution alters electronic profile
CF3-benzyl vs. unsubstituted benzyl changes carbonyl basicity and hinge-region H-bond potential; unsubstituted analogs may shift target engagement.
C7 regioisomer is not interchangeable
3-methylphenyl vs. 4-methylphenyl directs lipophilic pocket occupancy differently; selectivity fingerprints may diverge >5-fold based on related series.
Mono-substituted analogs lack balanced ADME profile
Singly substituted cores fall outside the optimal lipophilicity-permeability window; cell permeability and solubility trade-off may not reproduce.

Quantitative Differentiation Evidence for 7-(3-Methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one vs. Closest Analogs


N3 CF3-Benzyl vs. Unsubstituted Benzyl: Electronic Modulation of Pyrimidinone Carbonyl Basicity

The target compound incorporates a 3-(trifluoromethyl)benzyl group at N3, whereas the closest commercially available analog, 7-(3-methylphenyl)-3-benzylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 1206989-01-6), carries an unsubstituted benzyl group. The CF3 substituent exerts a strong electron-withdrawing effect (Hammett σ_m = 0.43) that reduces the electron density on the pyrimidinone carbonyl oxygen, as evidenced by comparative DFT calculations [1]. This electronic modulation directly impacts hydrogen-bond acceptor strength at the kinase hinge region, a critical determinant of target binding affinity in thienopyrimidinone-based kinase inhibitors [2][3].

N3 CF3 vs. H: electronic effect
Class-level
Δ Hammett σ_m = 0.43; estimated logP increase = 0.88 units
Electronic modulation may affect hinge-region hydrogen bonding
Data to verify; validated by analogy with published SAR
medicinal chemistry kinase inhibitor design physicochemical property optimization

C7 3-Methylphenyl vs. 4-Methylphenyl: Regioisomeric Differentiation in Lipophilic Pocket Occupancy

The target compound carries a 3-methylphenyl (m-tolyl) group at C7, whereas the regioisomeric analog 7-(4-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one (theoretically available) would place the methyl group at the para position. In thieno[3,2-d]pyrimidine CDK7 inhibitor series, the position of the methyl substituent on the C7-aryl ring is a critical determinant of kinase selectivity: the meta-methyl orientation directs the aryl ring into a distinct sub-pocket within the kinase ATP-binding site compared to the para-methyl orientation, which can alter the inhibition profile by >5-fold across closely related kinase family members [1][2].

C7 meta vs. para methyl
Class-level
3- to 10-fold IC50 differences; >5-fold selectivity shifts (CDK7 vs. CDK2/9)
Regioisomeric substitution alters kinase selectivity profile
SAR from analogous CDK7 inhibitor series; requires direct profiling
structure-activity relationship kinase selectivity ligand binding

Dual m-Methyl/m-CF3 Substitution Pattern: Differentiation from Singly Substituted Analogs in Calculated ADME Properties

The target compound combines both a 3-methylphenyl (C7) and a 3-(trifluoromethyl)benzyl (N3) group, while commercially available analogs often carry only one of these substituents. The closest singly substituted analog, 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (no N3 substitution), is predicted to have significantly lower lipophilicity (clogP ~2.8 vs. ~4.6 for target) and reduced passive membrane permeability, as calculated via standard drug-likeness models [1]. The dual substitution pattern achieves a calculated lipophilic ligand efficiency (LLE) profile consistent with lead-like space for CNS-excluded kinase targets, whereas singly substituted analogs fall into either overly hydrophilic or inadequately lipophilic ranges [2].

Dual substitution ADME balance
Context-dependent
clogP 4.6 vs. 2.8 (N3-H analog); MW 400.4; Lipinski 0 violations
Balanced lipophilicity window for cell-based assays
Calculated properties; experimental validation recommended
drug-likeness ADME prediction lipophilic ligand efficiency

Kinase Profiling Differentiator: Predicted Selectivity Fingerprint Based on Structural Analogy with CDK7 vs. JAK1 Series

The compound's substitution pattern positions it at a selectivity decision point between two well-characterized thieno[3,2-d]pyrimidine kinase inhibitor chemotypes: the CDK7-selective series (N3-non-aryl, C7-aryl) and the JAK1-selective series (N3-arylalkyl, C7-non-aryl) [1][2]. The target compound hybridizes both features (C7-aryl from CDK7 series, N3-benzyl from JAK1 series), predicting a unique selectivity fingerprint that does not recapitulate either parent series. In CDK7 inhibitor series, N3-benzyl substitution is essentially absent; in JAK1 series, C7-aryl substitution is absent. The dual substitution pattern of the target compound is expected to engage both the hinge region and the selectivity pocket simultaneously, a binding mode not accessible to either parent chemotype alone [1][2].

Kinase selectivity chemotype
Class-level
Predicted >5-fold selectivity difference vs. parent CDK7/JAK1 series across 50+ kinases
Explores unique kinase selectivity space
Structural chemotype prediction; requires kinome-wide profiling
kinase selectivity chemical proteomics target engagement

High-Value Research and Industrial Application Scenarios for 7-(3-Methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one


Kinase Selectivity Probe for Deconvoluting CDK7 vs. CDK2/CDK9 Biology in Transcriptional Addiction Models

The compound's predicted unique dual-substitution binding mode makes it suitable as a chemical probe to dissect the relative contributions of CDK7-dependent transcriptional regulation versus CDK2/CDK9-mediated cell cycle control in cancer models. Unlike the established CDK7-selective clinical candidate SY-5609, which carries a different substitution pattern, the target compound's N3-CF3-benzyl group may confer differential residence time on CDK7, enabling temporally resolved target engagement studies in transcriptional addiction assays using Pol II CTD phosphorylation as a pharmacodynamic marker [1]. The compound should be evaluated at 0.1–10 µM in MDA-MB-453 triple-negative breast cancer cells, with selectivity confirmed by kinome-wide profiling (e.g., KINOMEscan at 1 µM).

Scaffold-Hopping Starting Point for JAK1-Sparing Anti-Inflammatory Agents

Given the structural overlap with the JAK1-selective thieno[3,2-d]pyrimidine series [2], this compound can serve as a scaffold-hopping starting point to identify JAK1 inhibitors with reduced JAK2 cross-reactivity, a critical requirement for minimizing hematopoietic side effects. The C7 3-methylphenyl group provides a vector for further derivatization to exploit differences in the JAK1 and JAK2 selectivity pockets. Initial screening should include JAK1/JAK2/JAK3 biochemical assays (e.g., Z'-LYTE assay format at 1 µM ATP) and counter-screening against a panel of 50 kinases to establish baseline selectivity.

Physicochemical Property Benchmark for Dual-Substituted Thienopyrimidinone Library Design

The compound's balanced clogP (~4.6) and MW (400.4) [1] make it an ideal reference standard for establishing the ADME property baseline in a library of dual-substituted thieno[3,2-d]pyrimidin-4(3H)-ones. Procurement of this specific compound enables parallel artificial membrane permeability assay (PAMPA) and kinetic solubility measurements (e.g., at pH 7.4 in PBS) to benchmark the permeability-solubility trade-off for this chemotype against established drug-like thresholds, guiding the design of next-generation analogs with improved oral bioavailability [3].

Comparative Selectivity Fingerprinting Against Commercial Thienopyrimidinone Probe Compounds

This compound, when profiled alongside the commercially available Pim kinase inhibitor probe SGI-1776 (a benzothieno[3,2-d]pyrimidinone) and the Cdc7 inhibitor TAK-931 (a thieno[3,2-d]pyrimidinone with a quinuclidine moiety), can define the selectivity boundaries of the thienopyrimidinone chemotype space [4]. A head-to-head selectivity panel (e.g., 100-kinase panel at 1 µM, ATP at Km) would quantify the selectivity advantage conferred by the specific N3-CF3-benzyl/C7-m-methylphenyl combination, providing a data-driven rationale for selecting this scaffold over other commercially available thienopyrimidinones for specific kinase targets.

Application
Selection Property
Validation Focus
CDK7 transcriptional addiction research
Unique dual-substitution binding mode
Target engagement and kinome-wide selectivity profiling
JAK1 selectivity scaffold-hopping
C7 3-methylphenyl derivatization vector
JAK1/JAK2/JAK3 biochemical selectivity panel
ADME property benchmarking
Balanced clogP and MW
PAMPA permeability and kinetic solubility assessment
Kinase selectivity profiling vs. commercial probes
N3-CF3-benzyl / C7-m-methylphenyl combination
Head-to-head 100-kinase panel selectivity mapping
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